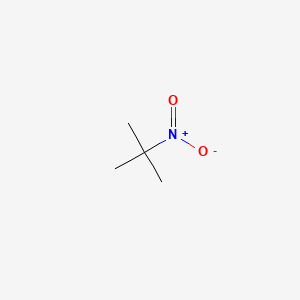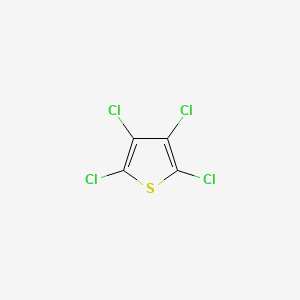
Tetrachlorothiophene
Overview
Description
Tetrachlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring. This compound is known for its significant role in the synthesis of various industrial chemicals and pesticides. Its molecular formula is C4Cl4S, and it is characterized by the presence of four chlorine atoms attached to the thiophene ring.
Scientific Research Applications
Tetrachlorothiophene has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Tetrachlorothiophene, also known as Perchlorothiophene, is a chemical compound that is primarily used in the field of organic synthesis .
Mode of Action
This compound interacts with its targets through chemical reactions. It is often used as a reagent in the synthesis of other compounds . For instance, it can react with hydrogen sulfide at high temperatures (450-500°C) to form this compound .
Biochemical Pathways
It is known that thiophenes, a class of compounds to which this compound belongs, can be oxidized to various thiophene 1-oxides and thiophene 1,1-dioxides . These oxidized thiophenes can then participate in various chemical reactions, including Diels–Alder reactions .
Pharmacokinetics
It is known that thiophene 1-oxides, which can be produced from thiophenes like this compound, are key intermediates in the metabolism of the corresponding parent thiophenes in living organisms .
Result of Action
The result of this compound’s action largely depends on the specific chemical reaction in which it is involved. For example, in the reaction with hydrogen sulfide, this compound is formed as the principal product . In other reactions, this compound can serve as a precursor for the synthesis of other compounds .
Safety and Hazards
Tetrachlorothiophene is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 . It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Tetrachlorothiophene are not explicitly mentioned in the search results, it is noted that it is used in the synthesis of popular pesticide synthons . This suggests that its future directions may be tied to developments in pesticide synthesis and the ongoing search for more effective and environmentally friendly pesticides.
Biochemical Analysis
Biochemical Properties
Tetrachlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of neonicotinoid pesticides. These pesticides target the nicotinergic neuronal pathway in insects, which is common across many pests . This compound interacts with enzymes and proteins involved in this pathway, such as acetylcholine esterase. The interaction between this compound and acetylcholine esterase is hypothesized to be specific due to the heterocyclic structure of this compound, which allows it to inhibit the enzyme effectively .
Cellular Effects
This compound affects various types of cells and cellular processes. In insect cells, it influences cell function by disrupting the nicotinergic neuronal pathway, leading to paralysis and death of the pests . In mammalian cells, this compound has minimal toxicity, making it a suitable candidate for pesticide development. It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting acetylcholine esterase, which is crucial for neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholine esterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons and ultimately resulting in paralysis of the insect . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the nicotinergic neuronal pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in insects, where it continues to inhibit acetylcholine esterase and disrupt neurotransmission . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are critical factors in its efficacy as a pesticide .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits acetylcholine esterase in insects, leading to paralysis and death . At high doses, this compound can have toxic effects, including adverse impacts on non-target organisms . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired pesticidal effect without causing harm to other organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of neonicotinoid pesticides. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy and toxicity of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within specific tissues can impact its activity and function, particularly in target pests . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound as a pesticide .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended site of action, such as the active site of acetylcholine esterase, to exert its pesticidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorothiophene can be synthesized through the cyclization of hexachloro-1,3-butadiene. This reaction typically yields around 45% of the desired product. the use of silica-coated magnetic nanoparticles as a catalyst can improve the yield to 50-60%. The reaction conditions are mild, and the catalyst is reusable, making this method efficient and cost-effective .
Industrial Production Methods: In industrial settings, this compound is often produced by heating sulfur with trichloroethylene, tetrachloroethylene, or hexachloroethane. This method is preferred due to its scalability and the availability of the starting materials .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include thiophene 1,1-dioxide, partially reduced thiophene derivatives, and various substituted thiophene compounds.
Comparison with Similar Compounds
- Thiacloprid
- Nitenpyram
- Ethaboxam
- Silthiofam
- 3,3,4,4-Tetrachloro tetrahydro thiophene
Comparison: Tetrachlorothiophene is unique among these compounds due to its high chlorine content and its specific structural configuration, which imparts distinct chemical reactivity and biological activity. While other compounds like thiacloprid and nitenpyram also possess heterocyclic rings, this compound’s four chlorine atoms make it particularly effective in certain chemical reactions and applications .
Properties
IUPAC Name |
2,3,4,5-tetrachlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXXZHONLFRKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042451 | |
| Record name | Tetrachlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6012-97-1 | |
| Record name | 2,3,4,5-Tetrachlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6012-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perchlorothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006012971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchlorothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perchlorothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERCHLOROTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82R7655J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



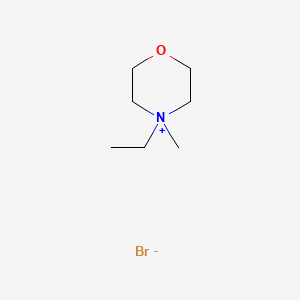
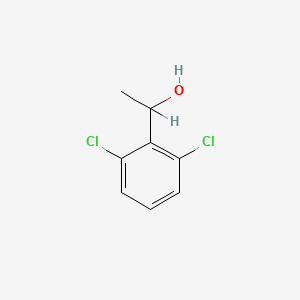

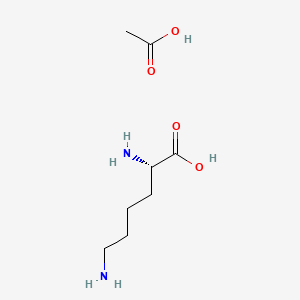
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)
![17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B1294606.png)
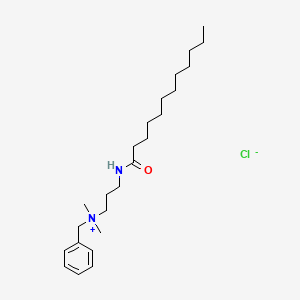


![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)


